molecular formula C8H9BrN2O B12065690 4-(Azetidin-3-yloxy)-3-bromopyridine

4-(Azetidin-3-yloxy)-3-bromopyridine

Cat. No.: B12065690
M. Wt: 229.07 g/mol
InChI Key: WBURVWGUFXZKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-yloxy)-3-bromopyridine is a synthetic organic compound characterized by the presence of a bromopyridine ring and an azetidine moiety connected via an ether linkage. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxy)-3-bromopyridine typically involves the following steps:

    Formation of Azetidine: Azetidine can be synthesized through the cyclization of 3-chloropropylamine under basic conditions.

    Bromopyridine Derivative: The bromination of pyridine derivatives can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Ether Formation: The final step involves the nucleophilic substitution reaction where the azetidine reacts with 3-bromopyridine under basic conditions to form the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance reaction rates.

Types of Reactions:

    Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as N-oxides.

    Reduction Products: Reduced forms, potentially altering the bromine or nitrogen functionalities.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Activity: Studied for its antimicrobial, antiviral, and anticancer properties.

Industry:

    Material Science:

    Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-3-bromopyridine largely depends on its interaction with biological targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to specific receptors, altering signal transduction pathways.

    DNA Interaction: Intercalating with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

  • 4-(Azetidin-3-yloxy)-benzoic acid ethyl ester
  • 4-(Azetidin-3-yl)morpholine dihydrochloride
  • 4-Azetidin-3-yl-thiomorpholine-1,1-dioxide

Comparison:

  • Structural Differences: While these compounds share the azetidine moiety, they differ in their aromatic rings and substituents, leading to different chemical and biological properties.
  • Unique Features: 4-(Azetidin-3-yloxy)-3-bromopyridine’s unique combination of a bromopyridine ring and an azetidine moiety provides distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-3-bromopyridine

InChI

InChI=1S/C8H9BrN2O/c9-7-5-10-2-1-8(7)12-6-3-11-4-6/h1-2,5-6,11H,3-4H2

InChI Key

WBURVWGUFXZKOF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=NC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.